2-(7-Chlorobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(7-Chlorobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This particular compound features a benzofuran ring substituted with a chlorine atom at the 7-position and a dioxaborolane group at the 2-position, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
The synthesis of 2-(7-Chlorobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, such as the O-alkylation of salicylaldehyde with chloroacetic acid followed by dehydration and decarboxylation.
Attachment of the Dioxaborolane Group: The final step involves the coupling of the chlorinated benzofuran with a dioxaborolane derivative.
Chemical Reactions Analysis
2-(7-Chlorobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Scientific Research Applications
2-(7-Chlorobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(7-Chlorobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with various molecular targets and pathways. The benzofuran ring structure allows it to interact with biological macromolecules, such as enzymes and receptors, leading to its biological effects . The dioxaborolane group can participate in boron-mediated reactions, which are important in medicinal chemistry for the development of boron-containing drugs .
Comparison with Similar Compounds
2-(7-Chlorobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other benzofuran derivatives, such as:
Benzothiophene: An analog with a sulfur atom instead of oxygen in the furan ring.
Indole: An analog with a nitrogen atom instead of oxygen in the furan ring.
Dibenzofuran: An analog with an additional fused benzene ring.
These compounds share similar structural features but differ in their chemical properties and biological activities, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C14H16BClO3 |
---|---|
Molecular Weight |
278.54 g/mol |
IUPAC Name |
2-(7-chloro-1-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H16BClO3/c1-13(2)14(3,4)19-15(18-13)10-7-9-5-6-17-12(9)11(16)8-10/h5-8H,1-4H3 |
InChI Key |
IQVPUHIRIMKDGP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=C2)Cl)OC=C3 |
Origin of Product |
United States |
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